Melting Point Differentiation of Sulfonylurea Derivatives: Isoxazol-5-yl vs. Isoxazol-4-yl Regioisomers
The final sulfonylurea compounds derived from 2-(isoxazol-5-yl)benzenesulfonamide exhibit distinct thermal properties compared to those prepared from the 4-yl isomer. For instance, 2-(isoxazol-5-yl)-N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]benzenesulfonamide melts at 183–187°C, whereas the corresponding 4-yl derivative (N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2-(isoxazol-4-yl)benzenesulfonamide) melts at 175–178°C [1]. This 8–9°C difference reflects the impact of isoxazole orientation on crystal packing and purity characteristics, which can influence formulation stability and analytical identification.
| Evidence Dimension | Melting point of derived sulfonylurea |
|---|---|
| Target Compound Data | 2-(isoxazol-5-yl)-N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]benzenesulfonamide: m.p. 183–187°C |
| Comparator Or Baseline | N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-2-(isoxazol-4-yl)benzenesulfonamide: m.p. 175–178°C |
| Quantified Difference | Δm.p. ≈ +8 to +9°C for the 5-yl isomer |
| Conditions | Sulfonylurea derivatives synthesized via standard carbamoylation; melting points determined by capillary method (US Patent 4,511,392). |
Why This Matters
A higher and distinct melting point can simplify purification, improve solid-state stability, and serve as a quality control benchmark, making the 5-yl isomer preferable for scalable herbicide production.
- [1] Rorer, M. P. (1985). Herbicidal sulfonamides. US Patent 4,511,392. E. I. Du Pont de Nemours and Company. View Source
